AC9-25 is classified as a bioactive peptide. It is synthesized from the Annexin A1 protein, which is involved in various cellular processes, including inflammation and cell survival. The peptide's biological activities are attributed to its interactions with specific receptors on cell membranes, influencing signaling pathways that regulate immune responses and cell death.
The synthesis of AC9-25 employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. The synthesis process includes several key steps:
In industrial settings, automated peptide synthesizers are utilized to enhance efficiency and consistency, along with rigorous quality control measures to maintain product integrity .
The molecular formula of AC9-25 is , with a molecular weight of approximately 320.39 g/mol. The structure can be represented using various notations:
The molecular structure features a backbone typical of peptides, with specific functional groups that facilitate binding to receptors and other biological molecules .
AC9-25 primarily engages in biological interactions rather than traditional chemical reactions. Key reactions include:
The primary products formed from these interactions are signaling molecules that mediate inflammatory responses and apoptosis .
The mechanism of action for AC9-25 involves its binding to FPR1, leading to several downstream effects:
This mechanism highlights its potential therapeutic effects in modulating inflammation and cancer cell survival .
AC9-25 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic use .
AC9-25 has various scientific applications:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4